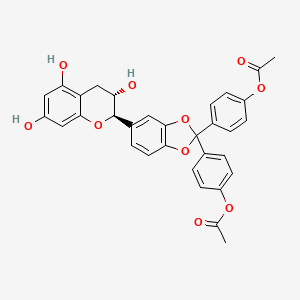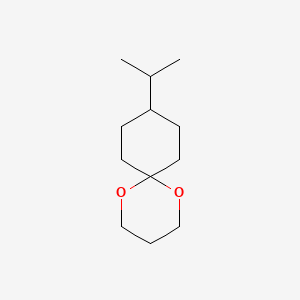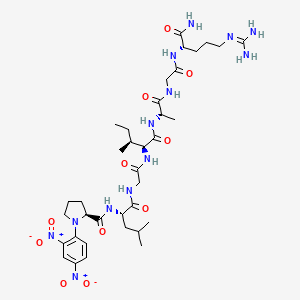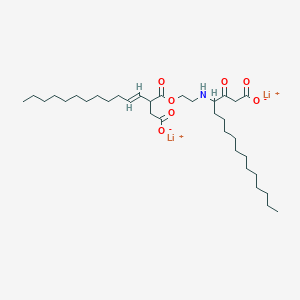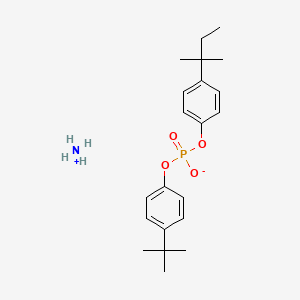
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is a chemical compound with the molecular formula C21H32NO4P and a molecular weight of 393.457 g/mol . This compound is known for its unique structural properties, which include the presence of both tert-butyl and tert-pentyl groups attached to phenyl rings. It is used in various scientific and industrial applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate typically involves the reaction of 4-(tert-butyl)phenol and 4-(tert-pentyl)phenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The reaction mixture is then treated with ammonium hydroxide to obtain the ammonium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Wirkmechanismus
The mechanism of action of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium (4-(tert-butyl)phenyl) phosphate
- Ammonium (4-(tert-pentyl)phenyl) phosphate
- Phenol, 4-(tert-butyl)-
- Phenol, 4-(tert-pentyl)-
Uniqueness
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is unique due to the presence of both tert-butyl and tert-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
85665-52-7 |
|---|---|
Molekularformel |
C21H32NO4P |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3 |
InChI-Schlüssel |
XXQVAIZNXFCTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


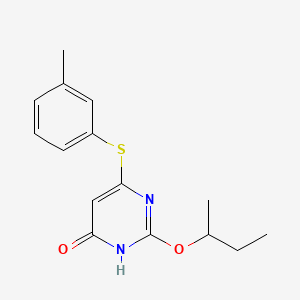
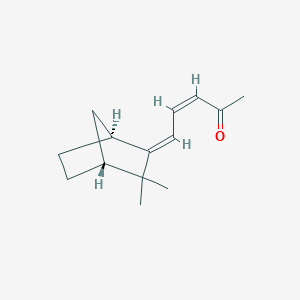
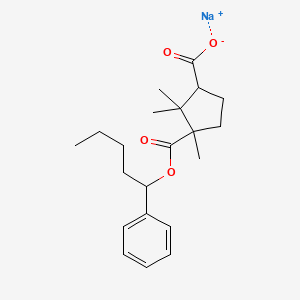
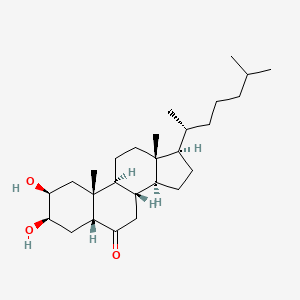
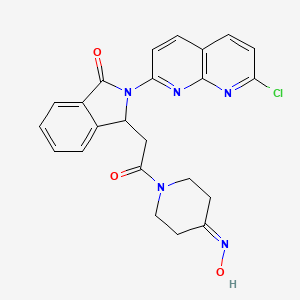
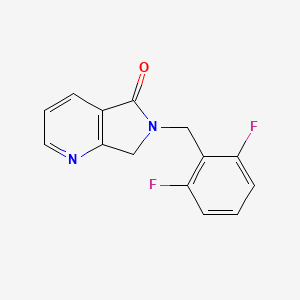
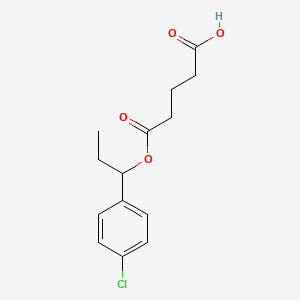

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
